N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide
Description
This compound is a pyrrole derivative featuring a 4-fluorophenylsulfonyl group, dimethyl substituents on the pyrrole ring, and a 2-methylpropyl (isobutyl) chain at the N1 position. The butanamide moiety is attached to the pyrrole’s C2 position. Its molecular formula is C22H28FN2O3S (calculated based on structural components), with a molecular weight of 428.54 g/mol.
Properties
Molecular Formula |
C20H27FN2O3S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]butanamide |
InChI |
InChI=1S/C20H27FN2O3S/c1-6-7-18(24)22-20-19(14(4)15(5)23(20)12-13(2)3)27(25,26)17-10-8-16(21)9-11-17/h8-11,13H,6-7,12H2,1-5H3,(H,22,24) |
InChI Key |
WONOSCWMZIAQES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1CC(C)C)C)C)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide typically involves multiple steps. The process begins with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl and sulfonyl groups. The final step involves the attachment of the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several sulfonamide- and fluorophenyl-containing derivatives. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Structural Differences
Core Heterocycle :
- The target compound uses a pyrrole ring , whereas analogs like bicalutamide and butyrylfentanyl derivatives employ benzene or piperidine cores. Pyrrole’s aromaticity and electron-rich nature may enhance binding to hydrophobic enzyme pockets .
- Piperidine-based derivatives (e.g., butyrylfentanyl) prioritize opioid receptor binding via nitrogen lone pairs .
Substituent Effects: The 4-fluorophenylsulfonyl group in the target compound mirrors bicalutamide’s sulfonamide moiety, critical for antiandrogen activity . However, the absence of a trifluoromethyl group (as in bicalutamide) may reduce steric hindrance.
Pharmacological Profiles: Target Compound: No direct pharmacological data are available, but sulfonamide groups are associated with carbonic anhydrase inhibition or kinase modulation . Butyrylfentanyl Analogs: Exhibit µ-opioid receptor agonism, highlighting how minor structural changes (e.g., piperidine vs. pyrrole) drastically shift bioactivity .
Crystallographic Insights
For example, bicalutamide’s crystal structure confirms sulfonamide geometry critical for receptor binding .
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrole ring substituted with a sulfonyl group and a butanamide moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of fluorine enhances its lipophilicity, which may contribute to its biological activity. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Pyrrole Ring | Central to the compound's reactivity |
| Sulfonyl Group | Potential for enzyme inhibition |
| Fluorinated Phenyl | Enhances lipophilicity and biological interactions |
| Butanamide Moiety | May influence pharmacokinetics |
Anticancer Activity
Preliminary studies indicate that this compound exhibits anticancer properties . The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction may disrupt critical cellular pathways involved in cancer cell proliferation and survival.
Antimicrobial Properties
Research has suggested that this compound may also possess antimicrobial activity . The structural features allow for interactions with microbial enzymes or receptors, which could inhibit growth or induce cell death in pathogenic organisms.
Interaction with Biological Macromolecules
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry can quantify binding affinities and kinetics, providing insights into how the compound modulates biological functions.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant antiproliferative effects on breast and lung cancer cells, suggesting potential as an anticancer agent.
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against several bacterial strains. The findings demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{3-[4-Fluorophenyl)sulfonyl]-4,5-dimethylpyrrolidin} | Sulfonamide; pyrrole ring | Potential anticancer activity |
| 4-(5-Benzyl)-3-methylsulfonamido-pyrrole | Sulfonamide; benzene ring | Antifungal properties |
| N-[4-Cyano-(trifluoromethyl)phenyl]-3-hydroxypropanamide | Trifluoromethyl group; hydroxypropanamide | Inhibitory effects on cell proliferation |
This table illustrates variations in substituents that affect biological activities and therapeutic potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
